4-Chloro-3-fluorophenyl cyclobutyl ketone chemical structure and properties
4-Chloro-3-fluorophenyl cyclobutyl ketone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. This document delves into the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical methodologies. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this compound. While specific experimental data for this molecule is not widely available in public literature, this guide provides robust predicted data and detailed experimental protocols based on well-established analogous chemical transformations.
Introduction
Halogenated aromatic ketones are a pivotal class of compounds in modern drug discovery, serving as versatile building blocks for a diverse array of biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-3-fluorophenyl cyclobutyl ketone, with its distinct substitution pattern on the phenyl ring and the presence of a cyclobutyl moiety, represents a compound with considerable potential for the synthesis of novel therapeutic agents. The cyclobutyl group, a bioisostere for other common chemical groups, can impart unique conformational constraints and metabolic profiles to parent molecules. This guide provides a detailed exploration of its chemical identity, properties, and a practical approach to its synthesis and characterization.
Chemical Structure and Properties
The chemical structure of 4-Chloro-3-fluorophenyl cyclobutyl ketone combines a substituted aromatic ring with an aliphatic cyclic ketone. This unique combination of functional groups dictates its reactivity and physical properties.
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A -- B [len=1.5]; A -- C [len=1.5]; A -- I [len=1.5]; I -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5]; L -- A [len=1.5]; J -- D [len=1.5, style=double]; K -- E [len=1.5]; E -- F [len=1.5]; F -- G [len=1.5]; G -- H [len=1.5]; H -- K [len=1.5];
} केंद्रीकृत आरेख: 4-क्लोरो-3-फ्लोरोफेनिल साइक्लोबुटिल कीटोन की रासायनिक संरचना।
Table 1: Physicochemical Properties of 4-Chloro-3-fluorophenyl cyclobutyl ketone
| Property | Value | Source |
| CAS Number | 898790-85-7 | [1] |
| Molecular Formula | C₁₁H₁₀ClFO | [2] |
| Molecular Weight | 212.65 g/mol | [2] |
| Appearance | Predicted: Off-white to pale yellow solid or oil | General knowledge of similar compounds |
| Melting Point | Not available. Predicted to be a low-melting solid or oil. | - |
| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General knowledge of similar compounds |
| Purity (typical) | ≥97% | [1] |
Synthesis of 4-Chloro-3-fluorophenyl cyclobutyl ketone: A Proposed Experimental Protocol
Reaction Scheme
The proposed synthesis involves the reaction of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
dot graph { rankdir=LR; node [shape=plaintext]; A [label="1-Chloro-2-fluorobenzene"]; B [label="Cyclobutanecarbonyl chloride"]; C [label="4-Chloro-3-fluorophenyl cyclobutyl ketone"]; D [label="AlCl3 (Lewis Acid)"]; E [label="DCM (Solvent)"];
A -> C; B -> C; D -> C; E -> C; } केंद्रीकृत आरेख: 4-क्लोरो-3-फ्लोरोफेनिल साइक्लोबुटिल कीटोन के लिए प्रस्तावित फ्राइडल-क्राफ्ट्स एसाइलेशन सिंथेटिक मार्ग।
Rationale for Experimental Choices
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Reactants: 1-chloro-2-fluorobenzene is the aromatic substrate. The chlorine and fluorine atoms are deactivating groups, but the para-position to the chlorine and ortho- to the fluorine is the most likely site of acylation due to a combination of steric and electronic effects. Cyclobutanecarbonyl chloride is the acylating agent.
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Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acyl chloride to form a highly electrophilic acylium ion, which is necessary for the reaction with the deactivated aromatic ring.
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Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively dissolves the reactants and catalyst.
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Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step-by-Step Experimental Protocol
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of the limiting reagent).
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
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Addition of Aromatic Substrate: After stirring for 15 minutes at 0 °C, add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Chloro-3-fluorophenyl cyclobutyl ketone.
Analytical Characterization: Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data is predicted based on the analysis of the chemical structure and known spectroscopic values for similar functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the cyclobutyl group.
Table 2: Predicted ¹H NMR Data for 4-Chloro-3-fluorophenyl cyclobutyl ketone (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | dd | 1H | Ar-H (ortho to C=O) |
| ~ 7.6 - 7.7 | m | 1H | Ar-H (ortho to F) |
| ~ 7.4 - 7.5 | t | 1H | Ar-H (ortho to Cl) |
| ~ 3.8 - 3.9 | p | 1H | -CH-C=O |
| ~ 2.2 - 2.4 | m | 2H | Cyclobutyl -CH₂ |
| ~ 2.0 - 2.2 | m | 2H | Cyclobutyl -CH₂ |
| ~ 1.8 - 2.0 | m | 2H | Cyclobutyl -CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for 4-Chloro-3-fluorophenyl cyclobutyl ketone (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O (ketone) |
| ~ 160 (d, J ≈ 250 Hz) | C-F |
| ~ 138 | C-Cl |
| ~ 135 | C-C=O |
| ~ 130 | Ar-CH |
| ~ 125 (d, J ≈ 15 Hz) | Ar-CH |
| ~ 118 (d, J ≈ 25 Hz) | Ar-CH |
| ~ 45 | -CH-C=O |
| ~ 26 | Cyclobutyl -CH₂ |
| ~ 18 | Cyclobutyl -CH₂ |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Bands for 4-Chloro-3-fluorophenyl cyclobutyl ketone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2980-2850 | Medium | Aliphatic C-H stretch |
| ~ 1690 | Strong | C=O stretch (aromatic ketone) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-F stretch |
| ~ 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
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Expected Molecular Ion (M⁺): m/z = 212 and 214 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
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Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the cyclobutyl group (M-55) and the formation of the acylium ion (m/z = 157/159).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-fluorophenyl cyclobutyl ketone is not widely available, the following precautions should be taken based on the safety profiles of similar halogenated aromatic ketones and the reagents used in its synthesis.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications and Future Directions
4-Chloro-3-fluorophenyl cyclobutyl ketone is a valuable intermediate for the synthesis of more complex molecules in the field of drug discovery. The presence of three distinct handles for chemical modification—the ketone, the chloro group, and the fluoro group—allows for a wide range of subsequent chemical transformations.
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Derivatization of the Ketone: The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions.
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Nucleophilic Aromatic Substitution: The chloro and fluoro groups can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
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Cross-Coupling Reactions: The aromatic C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds.
The unique combination of electronic and steric properties conferred by the substituents on this molecule makes it an attractive starting material for the development of novel kinase inhibitors, ion channel modulators, and other therapeutic agents.
Conclusion
4-Chloro-3-fluorophenyl cyclobutyl ketone is a chemical entity with significant potential for applications in medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this technical guide has provided a thorough overview of its structure, predicted properties, and a detailed, plausible protocol for its synthesis and characterization. By leveraging established principles of organic chemistry, researchers can confidently utilize this guide as a foundation for their work with this and similar compounds, paving the way for the discovery of new and innovative pharmaceuticals.
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